molecular formula C19H23N4O2S.CNS<br>C20H23N5O2S2 B12699685 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate CAS No. 84051-88-7

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate

Cat. No.: B12699685
CAS No.: 84051-88-7
M. Wt: 429.6 g/mol
InChI Key: JDPRVPNHJBNERH-UHFFFAOYSA-M
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Description

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its unique structure, which includes a benzothiazolium core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a benzothiazole derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process often includes recrystallization and chromatography techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The benzothiazolium core is known to interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
  • 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
  • Benzidine-based azo dyes

Uniqueness

What sets 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzothiazolium core and the presence of the thiocyanate group provide distinct properties that are not commonly found in other azo dyes .

Properties

CAS No.

84051-88-7

Molecular Formula

C19H23N4O2S.CNS
C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;thiocyanate

InChI

InChI=1S/C19H23N4O2S.CHNS/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;2-1-3/h5-10,13,24H,4,11-12H2,1-3H3;3H/q+1;/p-1

InChI Key

JDPRVPNHJBNERH-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-]

Origin of Product

United States

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